molecular formula C18H16N2O4 B2888844 ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 478260-54-7

ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2888844
CAS No.: 478260-54-7
M. Wt: 324.336
InChI Key: MKXQOKVWFCHMBW-CMDGGOBGSA-N
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Description

Ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromeno[2,3-b]pyridine derivative characterized by:

  • Ethyl ester at position 2.
  • 5-oxo (ketone) group at position 4.

Its structural features suggest applications in medicinal chemistry, particularly as a scaffold for bioactive molecules .

Properties

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-20(2)9-8-14-12(18(22)23-3)10-13-16(21)11-6-4-5-7-15(11)24-17(13)19-14/h4-10H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXQOKVWFCHMBW-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-cyano-4H-chromen-4-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the chromeno[2,3-b]pyridine core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name / CAS Number Substituents Molecular Formula Key Properties References
Target Compound 2-[2-(dimethylamino)vinyl], 5-oxo, 3-ethyl ester C₂₁H₂₁N₃O₄ Electron-rich due to dimethylamino group; potential for enhanced reactivity.
Ethyl 5-oxo-2-[(E)-2-(pyridin-2-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate (38930-42-6) 2-(pyridin-2-ylamino)vinyl, 5-oxo, 3-ethyl ester C₂₂H₁₇N₃O₄ Pyridinyl group may improve solubility and metal coordination capabilities.
Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate 5-imino, 2-methyl, 3-methyl ester C₁₆H₁₄N₂O₃ Imino group introduces basicity; dihydro structure reduces aromaticity.
2,7-Dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (338751-34-1) 2,7-dimethyl, 5-oxo, 3-carboxylic acid C₁₅H₁₁NO₄ Carboxylic acid enhances hydrophilicity; methyl groups increase steric bulk.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile 5-pyrazolyl, 2,4-diamino, 3-cyano C₁₈H₁₂N₆O₂ Pyrazole moiety adds hydrogen-bonding sites; cyano group influences polarity.

Biological Activity

Ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, a compound with the CAS number 478260-54-7, belongs to a class of chromeno-pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C18H16N2O4
  • Molar Mass : 324.33 g/mol
  • Structure : The compound features a chromeno-pyridine framework with a dimethylamino group that potentially enhances its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have demonstrated that chromeno-pyridine derivatives exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have shown effectiveness against viruses such as H5N1 and SARS-CoV-2.

  • Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral entry into host cells. Specific studies reported IC50 values indicating the concentration required to inhibit viral replication by 50%:
    • Compounds with similar structures demonstrated IC50 values ranging from 3.669 μM to over 994 μM against SARS-CoV-2, suggesting a promising therapeutic potential for derivatives like this compound.

Anticancer Activity

The chromeno-pyridine scaffold has also been linked to anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

  • Cytotoxicity Assays : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
    • A study revealed that related compounds had IC50 values ranging from 10 μM to 100 μM against different cancer cell lines, indicating a potential for further development as anticancer agents.

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent research article evaluated the antiviral efficacy of several chromeno-pyridine derivatives against SARS-CoV-2 in Vero-E6 cells. The study found that:

  • Compound 8h (trifluoromethyl substituted) exhibited an IC50 of 3.669 μM.
  • The mechanism involved multiple stages of viral replication interference and protease inhibition.
CompoundIC50 (μM)Mechanism
8a994.3Viral entry inhibition
8f10.52Protease inhibition
8h3.669Virucidal effects

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study focused on the cytotoxic effects of similar chromeno derivatives on human cancer cell lines:

  • The results indicated significant cytotoxicity with varying degrees of effectiveness based on structural modifications.
CompoundCell LineIC50 (μM)
Compound AHeLa25
Compound BMCF715
Compound CA54930

Q & A

Q. What are the established synthetic routes for ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, and how do reaction parameters influence yield?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of chromone derivatives with activated vinyl intermediates. A common method includes refluxing 3-cyanochromone with acetonedicarboxylate in ethanol under basic conditions (e.g., DABCO) for 4–6 hours, followed by crystallization . Ultrasound irradiation (20°C, 10 min) can accelerate solvation and crystallization, improving yields by ~15% compared to conventional heating . Key parameters:

  • Temperature : Higher temperatures (>80°C) risk decomposition of the dimethylamino-vinyl group.
  • Catalyst : DABCO enhances nucleophilic attack efficiency, reducing byproduct formation .
  • Atmosphere : Inert gas (N₂/Ar) prevents oxidation of the electron-rich vinyl moiety .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the chromeno-pyridine core conformation and confirms the (E)-configuration of the vinyl group via bond angles and torsion parameters .
  • ¹H/¹³C NMR : Key signals include the dimethylamino singlet (~δ 2.8–3.1 ppm) and the vinyl proton doublet (J = 12–14 Hz) at δ 6.5–7.0 ppm .
  • HRMS : Validates molecular weight (expected [M+H]⁺: ~396.16) and detects impurities like hydrolyzed carboxylate derivatives .

Q. What safety precautions are essential when handling this compound?

  • Storage : Protect from light and moisture at 2–8°C to prevent degradation of the vinyl and ester groups .
  • Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy from the dimethylamino group .
  • Waste disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structural confirmation?

Contradictions (e.g., unexpected splitting or integration ratios) often arise from dynamic processes like keto-enol tautomerism or rotational barriers in the vinyl group. Strategies include:

  • Variable-temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Map coupling between the vinyl protons and adjacent chromeno-pyridine protons to confirm spatial proximity .
  • X-ray cross-validation : Compare experimental NMR shifts with DFT-calculated shifts based on crystallographic coordinates .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤10% v/v) or ethanol (≤5% v/v) to enhance aqueous solubility without disrupting biological activity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate at the 7-position) via post-synthetic modification, though this may alter bioactivity .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability in cell culture media .

Q. How to design experiments to elucidate the mechanism of its biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., MAPK) or cytochrome P450 isoforms, given structural similarity to chromene-based inhibitors .
  • Docking studies : Use the crystallographic structure to model interactions with DNA topoisomerase II or tubulin binding sites .
  • Reactive oxygen species (ROS) profiling : Measure lipid peroxidation levels in cancer cell lines, as chromeno-pyridines often act via oxidative stress pathways .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process optimization : Use continuous flow reactors to maintain precise temperature control and reduce side reactions like ester hydrolysis .
  • Catalyst screening : Transition from DABCO to immobilized bases (e.g., polymer-supported DMAP) to improve recyclability and reduce waste .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

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